molecular formula C18H14FNO2S B2650696 Benzofuran-2-yl(2-(3-fluorophenyl)thiazolidin-3-yl)methanone CAS No. 2034484-31-4

Benzofuran-2-yl(2-(3-fluorophenyl)thiazolidin-3-yl)methanone

Cat. No.: B2650696
CAS No.: 2034484-31-4
M. Wt: 327.37
InChI Key: QYVNCQSKSILROF-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(2-(3-fluorophenyl)thiazolidin-3-yl)methanone is a complex organic compound that features a benzofuran ring, a thiazolidine ring, and a fluorophenyl group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

Benzofuran-2-yl(2-(3-fluorophenyl)thiazolidin-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of benzofuran derivatives is diverse. For example, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that there is potential for future research in this area, particularly in the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-2-yl(2-(3-fluorophenyl)thiazolidin-3-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds . The thiazolidine ring can be formed by the reaction of a thiol with an appropriate amine and carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(2-(3-fluorophenyl)thiazolidin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and fluorophenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzofuran-2-yl(2-(3-fluorophenyl)thiazolidin-3-yl)methanone is unique due to its combination of benzofuran and thiazolidine rings, which confer distinct chemical and biological properties. Its fluorophenyl group also enhances its reactivity and potential therapeutic applications.

Properties

IUPAC Name

1-benzofuran-2-yl-[2-(3-fluorophenyl)-1,3-thiazolidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO2S/c19-14-6-3-5-13(10-14)18-20(8-9-23-18)17(21)16-11-12-4-1-2-7-15(12)22-16/h1-7,10-11,18H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVNCQSKSILROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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